(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol
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Overview
Description
(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol: is a heterocyclic compound that features a pyrimidine ring attached to a piperidine ring, which is further connected to a methanol group
Mechanism of Action
Target of Action
The primary targets of (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol are currently unknown. The compound belongs to the piperidine class of compounds, which are known to interact with a wide range of biological targets . .
Mode of Action
Piperidine derivatives are known to interact with their targets through a variety of mechanisms, including hydrogen bonding and hydrophobic interactions . The specific interactions of this compound with its targets would depend on the chemical structure of the targets and the environment in which the interactions occur.
Biochemical Pathways
Piperidine derivatives can affect a wide range of biochemical pathways depending on their specific targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperidine ring.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is used in biochemical assays and studies to understand its interaction with various biological targets.
Comparison with Similar Compounds
Similar Compounds
(1-(Pyrimidin-4-yl)piperidin-2-yl)methanol: This compound has a similar structure but with the pyrimidine ring attached at a different position.
(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol: Another isomer with the methanol group attached at a different position on the piperidine ring.
Uniqueness
(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol: is unique due to its specific structural arrangement, which can lead to distinct chemical and biological properties compared to its isomers. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(1-pyrimidin-2-ylpiperidin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-8-9-4-1-2-7-13(9)10-11-5-3-6-12-10/h3,5-6,9,14H,1-2,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSRLEYHPCRRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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